molecular formula C13H11N3O B7539633 N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7539633
M. Wt: 225.25 g/mol
InChI Key: SMTQOKMTACFCOC-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EPPA belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In one study, this compound was found to increase the levels of reactive oxygen species (ROS) in cancer cells, which led to apoptosis. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in a mouse model of rheumatoid arthritis. These findings suggest that this compound has potential as a therapeutic agent for diseases that involve oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects have been well characterized in several research articles. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound has not been extensively studied in humans, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. For example, researchers could modify the chemical structure of this compound to improve its solubility, bioavailability, or selectivity for specific enzymes or signaling pathways. Another area of interest is the study of this compound in combination with other therapeutic agents. For example, this compound could be combined with chemotherapy drugs to enhance their anticancer effects. Finally, more research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 3-ethynylphenylboronic acid with 2-pyrazol-1-ylacetyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with lithium aluminum hydride to give the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research articles have reported the anti-inflammatory and anti-cancer properties of this compound. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. In another study, this compound was shown to reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.

properties

IUPAC Name

N-(3-ethynylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-11-5-3-6-12(9-11)15-13(17)10-16-8-4-7-14-16/h1,3-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQOKMTACFCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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